molecular formula C14H5N3O5 B14361441 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile CAS No. 92507-89-6

5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile

Cat. No.: B14361441
CAS No.: 92507-89-6
M. Wt: 295.21 g/mol
InChI Key: HQFRKYAVMZMUQK-UHFFFAOYSA-N
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Description

5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile: is a chemical compound known for its unique structural properties and potential applications in various scientific fieldsThe presence of nitro groups and a nitrile group in its structure makes it a compound of interest for researchers in chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile typically involves the nitration of fluorene derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .

Industrial Production Methods: This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling concentrated acids, and implementing purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
  • 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
  • 2,7-Dinitro-9-fluorenone

Comparison: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is unique due to the specific positions of its nitro and nitrile groupsFor example, the presence of a nitrile group at the 2-position differentiates it from other dinitrofluorenes, which may have different functional groups or substitution patterns .

Properties

CAS No.

92507-89-6

Molecular Formula

C14H5N3O5

Molecular Weight

295.21 g/mol

IUPAC Name

5,7-dinitro-9-oxofluorene-2-carbonitrile

InChI

InChI=1S/C14H5N3O5/c15-6-7-1-2-9-10(3-7)14(18)11-4-8(16(19)20)5-12(13(9)11)17(21)22/h1-5H

InChI Key

HQFRKYAVMZMUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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